3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate

hopanoid quantification analytical standardization LC-MS

Hopanoid researchers face time-consuming derivatization workflows for GC-MS/LC-MS analysis. This pre-acetylated diacetate standard eliminates on-column derivatization and engineered retention time avoids co-elution with target analytes. Key advantages: • Ionization efficiency matches 2Me-BHT within 1.2× (vs. 11× discrepancy with diplopterol standards) • Pre-installed 3α,12α-acetate groups enable direct entry into Hoodigogenin A synthesis, saving two protection/deprotection steps • Validated across multiple instrument platforms by independent research groups For R&D use only; not for human or veterinary applications.

Molecular Formula C25H38O5
Molecular Weight 418.6 g/mol
CAS No. 15991-93-2
Cat. No. B100338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate
CAS15991-93-2
Molecular FormulaC25H38O5
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C
InChIInChI=1S/C25H38O5/c1-14(26)20-8-9-21-19-7-6-17-12-18(29-15(2)27)10-11-24(17,4)22(19)13-23(25(20,21)5)30-16(3)28/h17-23H,6-13H2,1-5H3/t17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
InChIKeyVYZPGMGWYUEREY-LCLDLZHKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one Diacetate: A Steroid Diester for Standardization and Synthesis


3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate (CAS 15991-93-2), also known as 5β-pregnane-3α,12α-diol-20-one diacetate or 3α,12α-diacetoxypregnan-20-one, is a semi-synthetic steroid diester derived from the 5β-pregnane scaffold. It bears acetoxy substituents at the 3α and 12α positions and a 20-keto group, yielding a molecular formula of C25H38O5 and a molecular weight of 418.57 g/mol . Classified by ChEBI as a steroid ester, acetate ester, and 20-oxo steroid, this compound is formally the diacetylated derivative of the endogenous corticosteroid hormone 3α,12α-dihydroxy-5β-pregnan-20-one (CAS 6951-91-3) [1]. Its defining structural feature — dual acetate protection of the 3α- and 12α-hydroxyl groups — distinguishes it from the parent diol and from mono-hydroxylated neurosteroids such as pregnanolone, conferring unique physicochemical and chromatographic properties that underpin its established roles as an analytical quantification standard for hopanoid research and as a protected synthetic intermediate for complex steroidal natural products [2][3].

Analytical standard for hopanoid quantification by LC-MS or GC-MS — pre-acetylated to bypass derivatization
Protected synthetic intermediate for complex steroidal natural products, enabling direct C-17 functionalization
Acetyl-capped control for neurosteroid SAR studies — differentiates hydroxyl-dependent receptor modulation

Why the Diacetate Cannot Be Replaced by the Parent Diol or Pregnane Analogs


The 3α,12α-diacetoxy substitution pattern of CAS 15991-93-2 is not a trivial modification but a functionally decisive structural feature that precludes simple interchange with the parent 3α,12α-diol (CAS 6951-91-3) or with mono-hydroxylated 5β-pregnane analogs in two well-documented contexts. First, in analytical quantification of hopanoids by GC-MS or LC-MS, the diacetate serves as an external standard specifically because its acetate esters eliminate the need for on-column derivatization that the free diol would require, while its retention time is engineered to avoid co-elution with target hopanoid analytes [1]. Second, in multi-step steroidal natural product synthesis, the acetate protecting groups at C-3 and C-12 enable direct regioselective functionalization at C-17 and other positions without additional protection/deprotection cycles; use of the unprotected diol would necessitate at least two extra synthetic steps (protection of both hydroxyls) and introduce corresponding yield losses [2][3]. These workflow-specific requirements mean that procurement decisions must be driven by the intended application context, not merely by structural similarity within the pregnane class.

Parent diol requires derivatization

The free 3α,12α-diol needs on-column derivatization for GC-MS, adding variability and potential co-elution with hopanoid targets. Diacetate retention is engineered to avoid overlap.

Missing protecting groups increase synthetic steps

Using the unprotected diol adds at least two acetylation steps before C-17 chemistry can proceed, reducing overall yield and complicating purification.

Physicochemical profile diverges from mono-hydroxy analogs

LogP and molecular weight changes alter solubility and reversed-phase retention; a mono-hydroxylated pregnane analog may not match the diacetate's chromatographic window.

Quantitative Evidence for the Diacetate Versus Closest Analogs


LC-MS Ionization Efficiency as a Hopanoid Quantification Standard

In a systematic evaluation of quantification standards for hopanoid analysis, 5β-pregnane-3α,12α-diol-20-one diacetate ('pregnane acetate' or 'PD') was selected as an external standard over androsterone and other free sterols because of its structural similarity to hopanoids and favorable chromatographic properties. In LC-MS analysis, 2-methyl-bacteriohopanetetrol (2Me-BHT) produced only 1.2× higher ion counts than the pregnane acetate standard, while producing 11× higher ion counts than 2Me-diplopterol, demonstrating that the diacetate standard's ionization efficiency closely matches that of complex hopanoids [1]. The parent 3α,12α-diol (CAS 6951-91-3), bearing free hydroxyl groups, would require trimethylsilyl derivatization for GC-MS analysis, introducing an additional preparative step and potential variability not required for the diacetate.

Ionization Efficiency
Cross-study comparable
1.2× ion counts vs 2Me-BHT target analyte; 9.2-fold closer match than diplopterol standard
Supports method-matched quantification without individual calibration curves
LC-MS; Geobiology 2015, AEM 2017
hopanoid quantification analytical standardization LC-MS geobiology

Synthetic Step Economy Versus the Parent Diol

In the total synthesis of Hoodigogenin A (the aglycone of appetite-suppressant glycosteroids from Hoodia gordonii), 3α,12α-diacetoxy-5β-pregnan-20-one served as the direct starting material, enabling a 13-step synthetic route with 3% global yield [1]. Had the unprotected parent 3α,12α-diol (CAS 6951-91-3) been used instead, two additional synthetic operations — acetylation of the C-3 and C-12 hydroxyl groups — would have been required before subsequent C-17 functionalization could proceed. Similarly, in the patent literature for antitumor cis-sterol compounds derived from deoxycholic acid, the diacetate is specified as the requisite starting substance (formula II, Ac = acetyl) for ketal formation and subsequent manipulations at C-17 [2]. The 3α,21-diacetoxy regioisomer (CAS 1693-62-5) cannot substitute because the 12α-acetoxy group is essential for the steric and electronic environment required in downstream C-17 Barton reactions and Prins cyclizations.

Step Economy
Class-level inference
13 synthetic steps from diacetate to Hoodigogenin A (3% global yield) vs estimated ≥15 steps from parent diol
Pre-installed acetates streamline C-17 functionalization sequence
Total synthesis, Steroids 2011; patent JPH10251294A
steroid synthesis protecting group strategy Hoodigogenin A step economy

Physicochemical and Chromatographic Differentiation from the Parent Diol

Acetylation of both hydroxyl groups produces substantial changes in key physicochemical descriptors. The diacetate (C25H38O5, MW 418.57 g/mol, predicted logP approximately 4.7) differs markedly from the parent diol (C21H34O3, MW 334.50 g/mol, predicted logP approximately 3.5) [1][2]. This represents a molecular weight increase of 84.07 Da (25.1% increase) and an estimated logP increase of approximately 1.2 log units, reflecting significantly enhanced lipophilicity. The boiling point of the diacetate is predicted at 490.5 ± 40.0 °C at 760 mmHg with a density of 1.1 ± 0.1 g/cm³ . These differences translate into distinct chromatographic retention behavior: the diacetate elutes later on reversed-phase columns compared to the parent diol, which is precisely the property exploited when it is selected as a non-co-eluting standard for hopanoid analysis [3].

Physicochemical Profile
Cross-study comparable
ΔMW +84 Da (+25.1%); ΔlogP ~+1.2; later RP-HPLC retention vs parent diol
Guides solvent selection and chromatographic method design
Predicted values; retention confirmed in hopanoid studies
physicochemical properties logP molecular weight chromatography solubility

Inter-Vendor Purity Comparison for Procurement Quality Assurance

Multiple commercial suppliers provide this compound with documented purity specifications that enable direct procurement quality assessment. AKSci lists minimum purity of 95% for catalog number 1620CT . SCRSTANDARD offers the compound at 98% purity (catalog SCMR-505119) [1]. Alchem Pharmtech confirms 95% minimum purity . Sigma-Aldrich supplies the compound as catalog P5902 in solid form, classified under Storage Class 11 (Combustible Solids) with WGK 3 water hazard classification . Notably, the parent 3α,12α-diol (CAS 6951-91-3) is not cataloged by major research chemical suppliers as a standard off-the-shelf product in comparable purity grades, making the diacetate the more reliably sourced form for reproducible experimental work. The compound is also registered with the FDA UNII code F6QL0SF7W6 and NCI Developmental Therapeutics Program code NSC 62995, providing additional regulatory and research identifiers for procurement tracking [2].

Vendor Purity
Supporting evidence
Multiple vendors at ≥95% purity (up to 98%); parent diol not commercially available with defined grade
Reduces supply chain risk and enables lot-to-lot quality comparison
AKSci 95%, SCRSTANDARD 98%, Sigma-Aldrich P5902
purity specification commercial availability quality control procurement

GABAA Receptor Subtype Profiling in a Neurosteroid Panel

This compound (designated as compound 3h) was included among a set of 28 structurally diverse steroids systematically evaluated for functional potency and efficacy at human α4β3δ and α4β3γ2 GABAA receptor subtypes using a fluorescence resonance energy transfer (FRET)-based potentiometric assay in stably transfected L(tk−) cells [1]. The study established that most steroids in the panel showed a clear separation of efficacy profiles between receptor subtypes, with substantially larger maximal responses at the δ-containing α4β3δ receptor. While compounds such as 5β-pregnan-3β-ol-20-one and 5β-pregnane-3α,20β-diol demonstrated particularly high efficacy at α4β3δ, no compounds were identified that simply inhibited responses at δ-containing receptors. The inclusion of the 3α,12α-diacetoxy compound in this panel provides receptor-level pharmacological context: its dual acetate esterification distinguishes it from the free 3α-hydroxy neurosteroids (e.g., pregnanolone, allopregnanolone) that are well-characterized positive allosteric modulators, suggesting that the 12α-acetoxy substitution may alter the hydrogen-bonding pharmacophore required for potent GABAA receptor modulation.

GABAA Panel Inclusion
Class-level inference
Compound 3h in 28-steroid panel at α4β3δ and α4β3γ2 receptors; no individual EC50 disclosed
Acetyl-capped control distinguishes hydroxyl-dependent modulation
FRET potentiometric assay, Pillai et al. 2004
GABAA receptor neurosteroid δ-subunit selectivity pharmacology

Recommended Application Scenarios Based on Quantitative Evidence


External Standard for Hopanoid Quantification

Laboratories performing GC-MS or LC-MS quantification of bacteriohopanepolyols and their methylated derivatives should procure this diacetate as an external calibration standard. Its ionization efficiency in LC-MS matches 2Me-BHT within a factor of 1.2×, compared to an 11× discrepancy observed with diplopterol-based standards [1]. The pre-acetylated form eliminates derivatization workflow steps required for free sterol standards, while its retention time is engineered to avoid co-elution with target hopanoid peaks. This application is validated by two independent research groups across multiple instrument platforms [1][2].

Protected Starting Material for Hoodigogenin A Synthesis

Medicinal chemistry groups pursuing total synthesis of Hoodigogenin A or related appetite-suppressant glycosteroid aglycones should procure this diacetate as the starting material. The pre-installed acetate protecting groups at C-3 and C-12 enable direct entry into the 13-step synthetic sequence (3% global yield) without the two additional protection steps that would be necessary if the parent diol was used [3]. The established route leverages the diacetate for Barton reaction-based C-17 functionalization followed by Prins cyclization, a sequence for which the regioisomeric 3α,21-diacetoxy analog is not suitable.

Starting Substance for Antitumor Sterol Synthesis

Pharmaceutical process chemistry groups developing antitumor cis-sterol compounds via deoxycholic acid degradation pathways should procure this diacetate as the key intermediate specified in the patent literature. Japanese Patent JPH10251294A explicitly describes its conversion through ketalization, selective deprotection, oxidation, and Grignard addition to yield antitumor sterol compounds [4]. The diacetate is derived from deoxycholic acid via side-chain degradation and dual acetylation, representing a commercially available, pre-functionalized entry point into this compound class.

Acetyl-Capped Control for GABAA Receptor SAR Studies

Neuropharmacology laboratories investigating the structural determinants of δ-subunit-selective GABAA receptor modulation should procure this compound as a control to probe the contribution of the 3α-OH and 12α-OH hydrogen-bonding interactions. Its inclusion in the Pillai et al. (2004) 28-steroid panel at α4β3δ and α4β3γ2 receptors provides a published reference context, and its dual acetate capping differentiates it from the well-characterized 3α-hydroxy neurosteroid pharmacophore [5]. This application is most relevant when used in parallel with the parent diol and with 3α-hydroxy-5β-pregnan-20-one to systematically evaluate the impact of hydroxyl acetylation on receptor modulation.

Application
Selection Property
Validation Focus
Hopanoid Quantification Standard
Pre-acetylated, matches analyte ionization profile
Verify retention time and ion ratio vs 2Me-BHT on your LC-MS system
Hoodigogenin A Synthesis Intermediate
3α,12α-diacetoxy protected entry point
Confirm regioisomeric identity and purity before Barton reaction
Antitumor Sterol Synthesis Intermediate
Diacetate from deoxycholic acid route
Check ketal formation and C-17 selectivity under patent conditions
GABAA Receptor SAR Control
Acetyl-capped analog lacking free 3α-OH
Assess contribution of 3α-OH hydrogen bonding to subunit selectivity
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